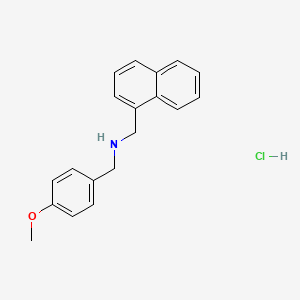

(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride

Descripción general

Descripción

(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride is a chemical compound with the molecular formula C19H20ClNO . It is offered by various suppliers for research and development use.

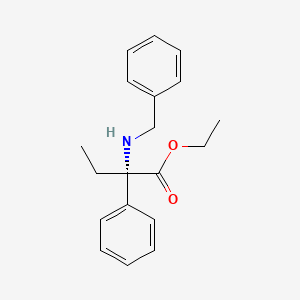

Molecular Structure Analysis

The molecular structure of (4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride can be represented by the InChI code:InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15 (10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19 (16)17;/h2-12,20H,13-14H2,1H3;1H . The molecular weight of the compound is 313.8 g/mol .

Aplicaciones Científicas De Investigación

Inward Rectifier Potassium (Kir2) Channels Blocker

ML133 HCL is a selective blocker of inwardly rectifying Kir2 potassium channels . It has IC50 values of 1.8, 2.8, 2.9, and 4.0 μM at pH 7.4 for mKir2.1, hKir2.6, hKir2.2, and hKir2.3 respectively .

No Effect on rKir1.1

ML133 HCL exhibits no effect on rKir1.1, with an IC50 value greater than 300 μM . This indicates that ML133 HCL can be used in studies where selective inhibition of Kir2 channels is required without affecting rKir1.1.

Weak Activity at hKir7.1 and rKir4.1

ML133 HCL displays weak activity at hKir7.1 and rKir4.1, with IC50 values of 33 and 76 μM respectively . This suggests that ML133 HCL could potentially be used in studies investigating the roles of these channels, albeit at higher concentrations.

Regulation of Membrane Excitability

ML133 HCL has been used as a Kir2.1 blocker to study the regulation of membrane excitability by inward-rectifier potassium channels (Kir2 family) in dentate gyrus (DG) granule cells .

Effect on Cortical Neural Activity

ML133 HCL has also been used to study the effect of Kir2 on cortical neural activity . This suggests that ML133 HCL could be used in neuroscience research to investigate the role of Kir2 channels in neural activity and behavior.

Cell Signaling Involving Potassium Channels

ML133 HCL may be used to study cell signaling that involves the function of potassium channels . This could be particularly useful in research areas such as neurobiology and cardiology, where potassium channels play crucial roles.

Mecanismo De Acción

Target of Action

The primary target of ML133 hydrochloride is the Kir2 family of inward rectifier potassium channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the duration of the action potential in excitable cells .

Mode of Action

ML133 hydrochloride acts as a selective inhibitor of the Kir2 family of inward rectifier potassium channels . It inhibits Kir2.1 with an IC50 of 1.8 μM at pH 7.4 and 290 nM at pH 8.5 . It exhibits little selectivity against other members of the kir2x family channels .

Biochemical Pathways

ML133 hydrochloride’s inhibition of the Kir2 family channels affects the potassium ion flow across the cell membrane . This can influence various cellular processes, including the regulation of membrane excitability .

Result of Action

By inhibiting the Kir2 family of inward rectifier potassium channels, ML133 hydrochloride can affect the regulation of membrane excitability . This could potentially influence the function of various cell types, including neurons and muscle cells .

Action Environment

The efficacy of ML133 hydrochloride is influenced by the pH of the environment . Its inhibitory effect on Kir2.1 is stronger at pH 8.5 compared to pH 7.4 . This suggests that the compound’s action could be influenced by the acidity or alkalinity of the cellular environment.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQIBUUFXDPHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658031 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride | |

CAS RN |

1222781-70-5 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1222781-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

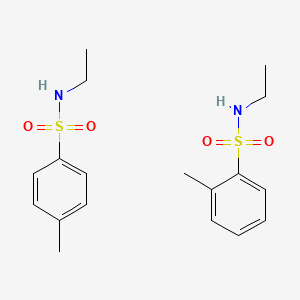

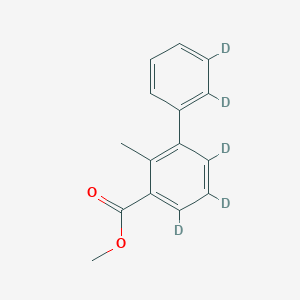

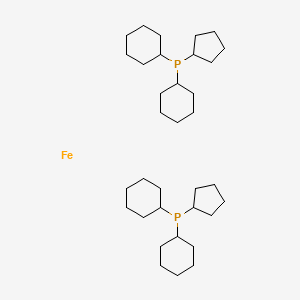

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ML133 Hydrochloride interact with its target and what are the downstream effects?

A1: ML133 Hydrochloride acts as a Kir2.1 channel blocker. [] Kir2.1 channels are inwardly rectifying potassium channels that play a role in maintaining the resting membrane potential of cells. By blocking these channels, ML133 Hydrochloride disrupts the flow of potassium ions, which in the context of the study, helps prevent hypoxia-induced apoptosis in microglia BV2 cells. This protective effect is attributed to the modulation of apoptotic pathways, including the downregulation of pro-apoptotic proteins Bax and cleaved caspase-3, and upregulation of the anti-apoptotic protein Bcl-2. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)